molecular formula C8H7ClFNO3S B6613041 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride CAS No. 658-97-9

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride

Cat. No. B6613041
CAS RN: 658-97-9
M. Wt: 251.66 g/mol
InChI Key: KQSHMTAZDJGFQB-UHFFFAOYSA-N
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Description

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride, also known as CABF, is a fluorinating reagent which has a wide range of applications in organic and inorganic chemistry. It is used for a variety of purposes, including the synthesis of organic compounds, the synthesis of inorganic compounds, and the conversion of carboxylic acids into fluorinated derivatives. CABF is also used in the preparation of fluorinated pharmaceuticals and in the development of fluorinated pharmaceutical intermediates.

Mechanism of Action

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride is a fluorinating reagent, which means that it is capable of converting a non-fluorinated compound into a fluorinated compound. This is done by the addition of a fluorine atom to the target compound, which then replaces one of the hydrogen atoms. This process is known as fluorination. The mechanism of action of this compound involves the formation of a covalent bond between the fluorine atom and the target compound, which is then followed by the displacement of a hydrogen atom from the target compound.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is possible that the fluorinated compounds produced by the reaction of this compound with a target compound may have biochemical or physiological effects. For example, fluorinated compounds may act as enzyme inhibitors or may act as a hormone disruptor. It is also possible that the fluorinated compounds produced by the reaction of this compound with a target compound may have toxicological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride in laboratory experiments is that it is a relatively inexpensive reagent, which makes it an attractive choice for research laboratories. Additionally, this compound is a highly reactive reagent, which makes it suitable for a wide range of applications. However, there are some limitations associated with the use of this compound in laboratory experiments. For example, this compound is highly corrosive and must be handled with care. Additionally, this compound is a highly toxic reagent and should be used in a well-ventilated area.

Future Directions

There are several potential future directions for research involving 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride. One potential direction is the development of new methods for the synthesis of this compound. Additionally, research could be conducted to develop new applications for this compound, such as the synthesis of fluorinated pharmaceuticals or the synthesis of fluorinated polymers. Furthermore, research could be conducted to further investigate the biochemical and physiological effects of this compound and the fluorinated compounds it produces. Finally, research could be conducted to investigate the potential toxicological effects of this compound and the fluorinated compounds it produces.

Synthesis Methods

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride can be synthesized using a variety of methods, including the reaction of anhydrous HF with 2-chloroacetamide in the presence of a catalyst, the reaction of 2-chloroacetamide with SO2ClF in the presence of a catalyst, and the reaction of 2-chloroacetamide with SO2F2 in the presence of a catalyst. The reaction of anhydrous HF with 2-chloroacetamide is the most common method used for the synthesis of this compound.

Scientific Research Applications

3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride is used in a variety of scientific research applications, including the synthesis of organic compounds, the synthesis of inorganic compounds, and the conversion of carboxylic acids into fluorinated derivatives. This compound is also used in the preparation of fluorinated pharmaceuticals and in the development of fluorinated pharmaceutical intermediates. In addition, this compound is used in the synthesis of fluorinated polymers, in the synthesis of fluorinated silanes, and in the synthesis of fluorinated surfactants.

properties

IUPAC Name

3-[(2-chloroacetyl)amino]benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSHMTAZDJGFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300939
Record name 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

658-97-9
Record name NSC140070
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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